(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.291. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is known for its high strain and rigidity. The presence of a cyclohexyl group and a methanol moiety further adds to its distinct chemical properties.
Preparation Methods
Chemical Reactions Analysis
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane structure allows it to engage in unique strain-release chemistry, which can influence its reactivity and interactions with other molecules. The cyclohexyl group and methanol moiety further modulate its chemical behavior, making it a versatile compound for various applications.
Comparison with Similar Compounds
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentane: The parent compound, which lacks the cyclohexyl and methanol substituents.
1,3-Disubstituted bicyclo[1.1.1]pentanes: Compounds with different substituents at the 1 and 3 positions, which can influence their reactivity and applications.
The presence of the cyclohexyl group and methanol moiety in (3-Cyclohexyl-1-bicyclo[11
Properties
IUPAC Name |
(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10,13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZQPCDZCSEFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.